molecular formula C14H9I3N2O4 B4956430 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide

2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B4956430
M. Wt: 649.94 g/mol
InChI Key: VIXJOGXPNUAWSE-UHFFFAOYSA-N
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Description

2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide is a complex organic compound characterized by the presence of three iodine atoms, a methoxy group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the iodination of a benzamide precursor followed by the introduction of the methoxy and nitro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of iodine atoms can also facilitate its use in imaging by enhancing the visibility of certain tissues or structures.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-triiodo-N-(4-methoxyphenyl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    2,3,5-triiodo-N-(4-nitrophenyl)benzamide: Lacks the methoxy group, which can affect its reactivity and applications.

    2,3,5-triiodo-N-(4-methoxy-2-aminophenyl)benzamide:

Uniqueness

The combination of three iodine atoms, a methoxy group, and a nitro group in 2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide makes it unique among similar compounds

Properties

IUPAC Name

2,3,5-triiodo-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I3N2O4/c1-23-8-2-3-11(12(6-8)19(21)22)18-14(20)9-4-7(15)5-10(16)13(9)17/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXJOGXPNUAWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)I)I)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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